

Tandutinib progression-free survival glioblastoma phase II results

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Compound Focus: Tandutinib

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Clinical Trial Outcomes of Tandutinib in Glioblastoma

Trial Description	Patient Population	Key Efficacy Results	Key Safety Findings	Conclusion & Reference
Monotherapy	Recurrent Glioblastoma (n=30 in Phase II)	PFS6: 13% (Trial stopped at interim analysis for lack of efficacy) [1]	Not specified in detail; Maximum Tolerated Dose (MTD) was 600 mg twice daily [1]	Lack of efficacy in unselected patient population [1]

| **Combination with Bevacizumab** | Recurrent, Bevacizumab-naive Glioblastoma (n=41) | **PFS6: 23%**
Median PFS: 4.1 months **Median OS: 11 months** [2] | **Common Grade \geq 3 Toxicities:** Hypertension (17.1%), muscle weakness (17.1%), lymphopenia (14.6%), hypophosphatemia (9.8%) [2] | Efficacy similar to bevacizumab monotherapy but with greater toxicity [2] |

Experimental Protocols from Key Studies

For your team's reference, here are the methodologies used in the trials and related preclinical research.

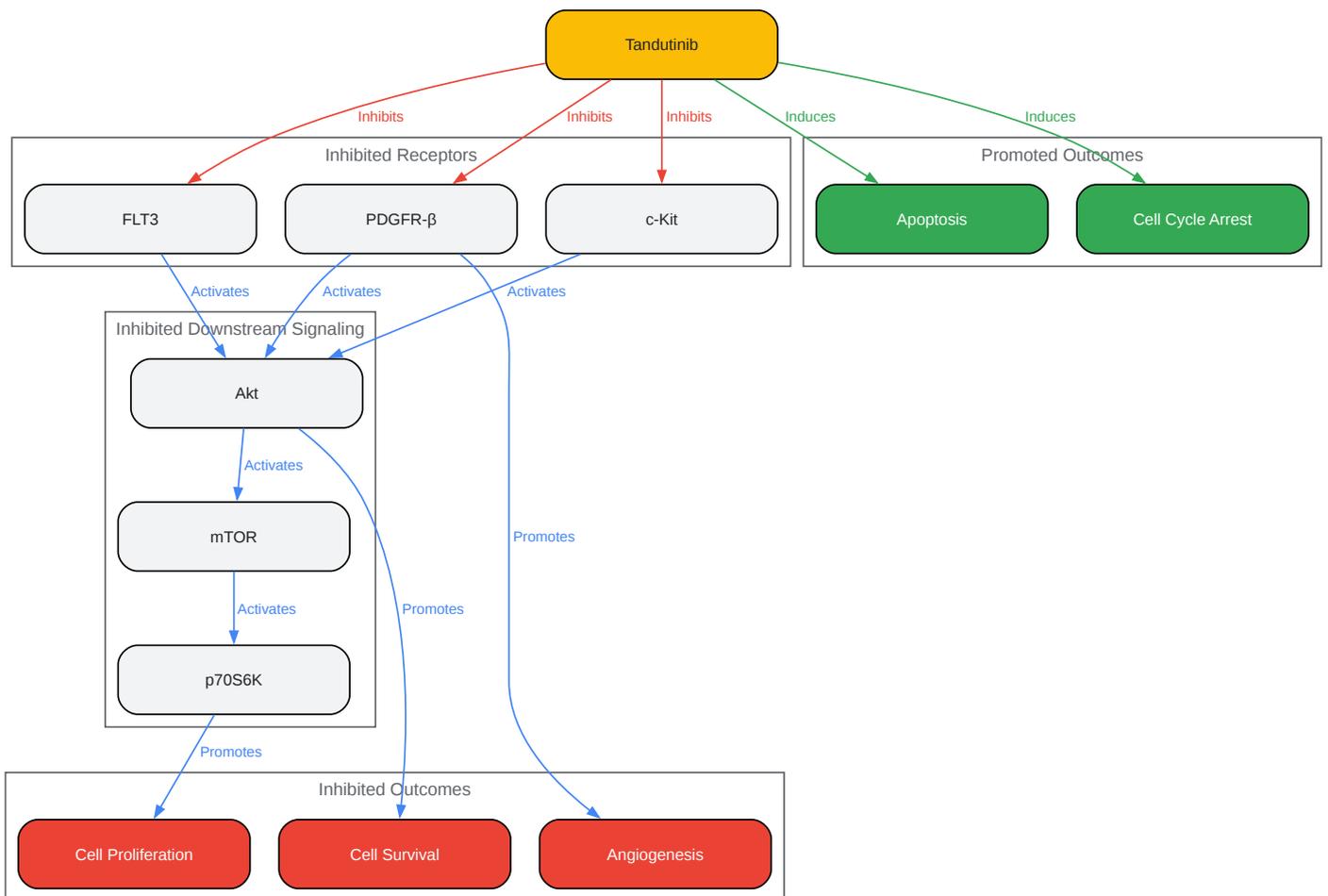
- **Clinical Trial Protocol (Monotherapy & Combination) [1] [2]**

- **Study Design:** Phase I/II trials for recurrent glioblastoma. The Phase I portion established the **Maximum Tolerated Dose (MTD) of 600 mg twice daily** for the monotherapy study [1]. In the combination study, **tandutinib** was dosed at **500 mg twice daily** [2].
 - **Patient Administration: Tandutinib** was administered orally. In the combination trial, patients received **tandutinib** monotherapy for 14 days, after which bevacizumab (10 mg/kg) was added and infused every two weeks [2].
 - **Primary Endpoint: Progression-Free Survival at 6 months (PFS6).** The studies were powered to detect an improvement in PFS6 from a historical benchmark (e.g., 30% for bevacizumab) to a higher target (e.g., 50%) [1] [2].
 - **Response Assessment:** Tumor response was evaluated according to **Response Assessment in Neuro-Oncology (RANO) criteria** via MRI scans [2].
- **Preclinical Mechanistic Study (In Vitro) [3]**
 - **Cell Lines:** Human colon cancer cells (e.g., HCT116, HT-29) and normal colonic epithelial cells (FHC).
 - **Proliferation Assay:** Cells were treated with increasing doses of **tandutinib** (0–50 μ M). Cell proliferation was analyzed using a **hexosaminidase assay**.
 - **Apoptosis Assay:** Caspase-3/7 activity was measured using a commercial homogeneous assay kit to quantify apoptosis induction.
 - **Colony Formation Assay:** Cells were treated with **tandutinib** (25 μ M) for 48 hours, then allowed to grow for 10 more days before colonies were stained and counted.
 - **Molecular Analysis:** Western blotting was used to assess the inhibition of phosphorylation of c-Kit, Akt, mTOR, and p70S6 Kinase.

Tandutinib's Mechanism of Action and Signaling Pathways

Tandutinib is an oral inhibitor of type III receptor tyrosine kinases, primarily targeting **PDGFR- β , FLT3, and c-Kit** [1] [4] [5]. In glioblastoma, the rationale was to disrupt tumor growth and angiogenesis by inhibiting PDGFR signaling, which is expressed on endothelial cells in glioblastoma [1]. Preclinical studies in other cancers showed that **tandutinib** inhibits the Akt/mTOR signaling pathway, leading to reduced proliferation and increased apoptosis [3].

The diagram below illustrates the key signaling pathways targeted by **tandutinib** and the consequential cellular effects.



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Tandutinib's Mechanism of Action and Cellular Effects

Research Implications and Future Directions

The clinical data suggests several considerations for future drug development:

- **Patient Selection:** The phase II monotherapy trial was **not enriched for patients with PDGF pathway alterations** [1]. Future studies could explore biomarkers to identify a patient subpopulation more likely to respond.
- **Drug Delivery Challenge:** Despite achieving high tumor-to-plasma concentration ratios (mean of 13.1:1) [1], efficacy was limited. This underscores the challenge of drug delivery and distribution within the tumor microenvironment in glioblastoma.
- **Novel Delivery Systems:** Promising preclinical research explores **esterase-responsive prodrug nanoparticles** of **tandutinib**. These nanoparticles, designed for optimized size and active targeting, have shown improved intracranial delivery and efficacy in mouse models of glioblastoma, suggesting a potential path to reviving the therapeutic application of **tandutinib** [6].

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